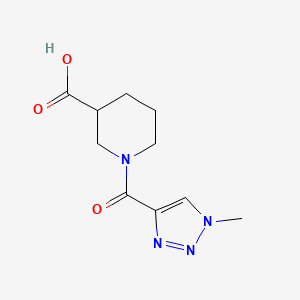

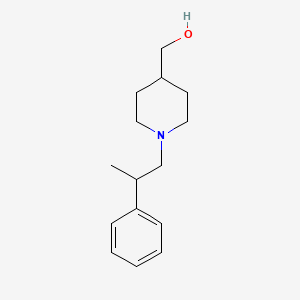

(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride

説明

“(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride” is a chemical compound that has recently gained significant attention in various fields of research and industry. It is offered by several suppliers, including Benchchem and CymitQuimica .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学的研究の応用

Mechanism of Action and Therapeutic Applications

The compound "(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride" is related to a class of drugs that include fluoropyrimidines, such as 5-fluorouracil (5-FU), which are widely used in the treatment of various cancers. Fluoropyrimidines are known for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thus exerting their anticancer effects. The research on fluoropyrimidines has significantly evolved, emphasizing the optimization of therapeutic efficacy and reduction of toxicity.

One of the key areas of research has been the development of novel oral formulations of fluoropyrimidines, such as S-1, which combines tegafur (a prodrug of 5-FU) with two enzyme inhibitors to modulate its activity and improve tolerability. Studies have demonstrated the efficacy of S-1 in gastric and colorectal cancers, showing promising results in both adjuvant and palliative settings (Maehara, 2003).

Pharmacogenetics and Personalized Medicine

The role of pharmacogenetics in optimizing fluoropyrimidine therapy has gained attention. Research has focused on identifying genetic polymorphisms that influence drug metabolism and toxicity, particularly polymorphisms in the dihydropyrimidine dehydrogenase (DPD) gene, which is responsible for the catabolism of 5-FU. Identifying patients with DPD deficiency can help tailor chemotherapy regimens to minimize toxicity while maintaining efficacy, moving towards more personalized cancer treatment approaches (Del Re et al., 2017).

Resistance and Toxicity Management

The management of resistance and toxicity associated with fluoropyrimidine therapy is a critical area of research. Studies have explored the mechanisms underlying resistance to fluoropyrimidines, including alterations in target enzymes and drug efflux, and have investigated strategies to overcome resistance, such as combination therapies with other chemotherapeutic agents or targeted therapies (Falvella et al., 2015). Furthermore, the development of biomarkers for toxicity prediction and the implementation of dose adjustments based on pharmacogenetic testing represent important strides towards safer chemotherapy regimens.

特性

IUPAC Name |

[1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-2-8(14)4-11;;/h5-6,8H,1-4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPQGVMTLKCSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=N2)F)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474095.png)

![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)

![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)

![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)

![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1474114.png)